

An In-depth Technical Guide to Divarasib Adipate Target Engagement Studies

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Compound of Interest		
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This technical guide provides a comprehensive overview of the target engagement studies for **divarasib adipate**, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Divarasib has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials for various solid tumors harboring the KRAS G12C mutation.[1][2] This document details the mechanism of action, quantitative measures of target engagement, experimental methodologies, and the signaling pathways affected by divarasib.

Core Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3] By binding to this mutant, divarasib locks the KRAS protein in an inactive, GDP-bound state.[4][5] This prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] Preclinical studies have highlighted that divarasib exhibits 5 to 20 times greater potency and up to 50 times more selectivity in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[2][6]

Quantitative Target Engagement Data

The following table summarizes the key quantitative data related to divarasib's target engagement and cellular activity from preclinical and clinical studies.



Parameter	Value	Cell Line / System	Citation
Potency vs. other inhibitors	5 to 20 times more potent	In vitro	[2][5][6]
Selectivity vs. other inhibitors	Up to 50 times more selective	In vitro	[2][5][6]
Selectivity for G12C vs. wild type	>18,000-fold	Cell lines	[7]
IC50 (half-maximal inhibitory concentration)	Sub-nanomolar range	Preclinical studies	[7][8]
IC90 (90% alkylation)	Achieved at doses under 400 mg (estimated)	H2122 cell line	[5][7]
Confirmed Objective Response Rate (ORR) - NSCLC	53.4% (all doses), 56.4% (400 mg dose)	Phase 1 Clinical Trial (NCT04449874)	[1][2]
Median Progression- Free Survival (PFS) - NSCLC	13.1 months	Phase 1 Clinical Trial (NCT04449874)	[1][2]
Confirmed Objective Response Rate (ORR) - Colorectal Cancer (CRC)	29.1%	Phase 1 Clinical Trial (NCT04449874)	[2]
Median Progression- Free Survival (PFS) - Colorectal Cancer (CRC)	5.6 months	Phase 1 Clinical Trial (NCT04449874)	[2]

Signaling Pathway Inhibition

Divarasib's primary mechanism involves the shutdown of hyperactivated signaling cascades driven by the KRAS G12C mutation. The key pathways affected are the MAPK and PI3K-AKT-

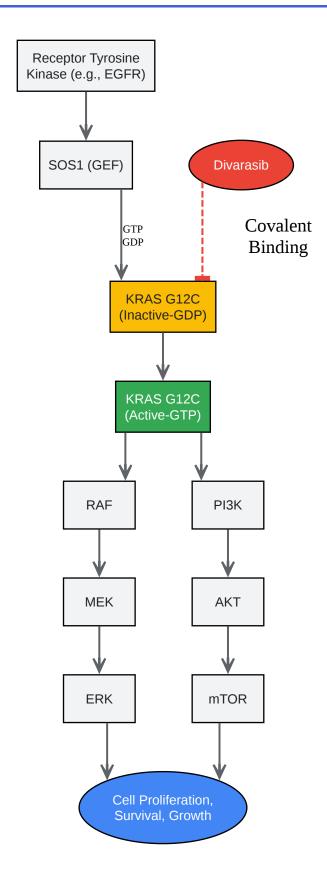






mTOR pathways.[2][9] By locking KRAS G12C in its inactive state, divarasib prevents the recruitment and activation of downstream effector proteins such as RAF and PI3K, thereby inhibiting the entire signaling cascade that promotes cell growth and survival.





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Divarasib's inhibition of the KRAS G12C signaling pathway.



Experimental Protocols for Target Engagement

Several methodologies can be employed to quantify the target engagement of divarasib. Below are detailed, generalized protocols for key assays.

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

- Cell Culture and Treatment:
 - Culture KRAS G12C mutant cells to 70-80% confluency.
 - Treat cells with various concentrations of divarasib or a vehicle control (e.g., DMSO) for a
 predetermined time (e.g., 1-4 hours).
- Cell Lysis and Heating:
 - Harvest and wash the cells in PBS.
 - Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
 - Lyse the cells through freeze-thaw cycles.
 - Aliquot the cell lysate into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Protein Separation and Detection:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.



- Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or mass spectrometry.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble KRAS G12C protein as a function of temperature for both divarasib-treated and control samples.
 - A shift in the melting curve to a higher temperature in the divarasib-treated samples indicates target engagement and stabilization.



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Workflow for the Cellular Thermal Shift Assay (CETSA).

This method provides a highly quantitative measure of target occupancy by measuring the remaining unbound (free) target protein after treatment.[12]

Protocol:

- Sample Preparation:
 - Treat cells or xenograft models with divarasib.
 - Collect cell pellets or formalin-fixed, paraffin-embedded (FFPE) tissues.
 - Lyse the cells or extract proteins from the FFPE tissues.
- Protein Digestion:
 - Quantify the total protein concentration in the lysate.



- Denature, reduce, and alkylate the proteins.
- Digest the proteins into peptides using an enzyme such as trypsin.
- Mass Spectrometry Analysis:
 - Utilize a targeted mass spectrometry approach, such as parallel reaction monitoring (PRM), to specifically quantify the peptides corresponding to both wild-type and G12C mutant KRAS.
 - Spike in stable isotope-labeled internal standard peptides for absolute quantification.
- Data Analysis:
 - Calculate the amount of free KRAS G12C protein in treated samples relative to vehicletreated controls.
 - Target engagement is calculated as: % Engagement = (1 [Free KRAS G12C]treated / [Free KRAS G12C]control) * 100

PLA is an immunoassay that can be used to visualize and quantify protein-protein interactions in situ.[13][14] It can be adapted to assess the engagement of divarasib with KRAS G12C by measuring the disruption of the interaction between KRAS G12C and a downstream effector like RAF.

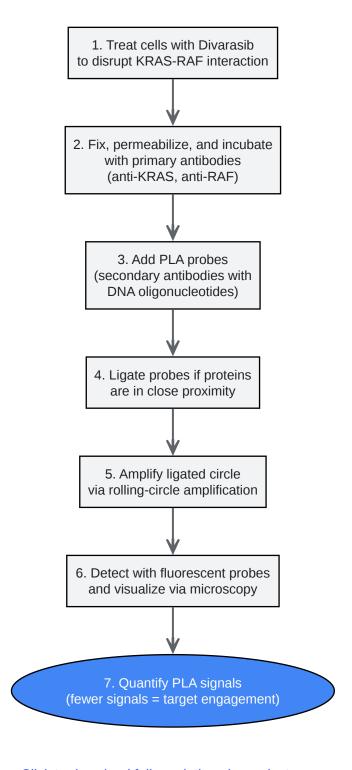
Protocol:

- Cell Preparation and Treatment:
 - Grow KRAS G12C mutant cells on coverslips.
 - Treat the cells with divarasib or a vehicle control.
 - Fix, permeabilize, and block the cells.
- Primary Antibody Incubation:



- Incubate the cells with two primary antibodies raised in different species that recognize KRAS and RAF, respectively.
- PLA Probe Incubation and Ligation:
 - Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).
 - If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
- Amplification and Detection:
 - Add a DNA polymerase to perform rolling-circle amplification of the circular DNA template,
 creating a long DNA product.
 - Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
 - Visualize the resulting fluorescent spots using a fluorescence microscope.
- Data Analysis:
 - Quantify the number of fluorescent spots per cell.
 - A significant reduction in the number of spots in divarasib-treated cells compared to the control indicates that divarasib has bound to KRAS G12C and disrupted its interaction with RAF.





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Workflow for the Proximity Ligation Assay (PLA).

Conclusion



Divarasib adipate has demonstrated compelling target engagement and potent inhibition of the KRAS G12C oncoprotein. The methodologies outlined in this guide, including CETSA, mass spectrometry, and PLA, provide a robust framework for researchers to quantify the interaction of divarasib with its target in various experimental settings. The consistent and durable clinical responses observed with divarasib underscore the success of its design in effectively engaging and inactivating the KRAS G12C driver of oncogenesis.[1][2] Further studies utilizing these techniques will continue to elucidate the nuances of its mechanism and inform the development of next-generation cancer therapeutics.

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